(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride
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Overview
Description
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N6O and a molecular weight of 253.09 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. The compound is typically available as a powder and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves the reaction of 2,6-diaminopurine with formaldehyde under acidic conditions to form the intermediate (2,6-diamino-9H-purin-8-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can convert the compound into different purine analogs.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
(2,6-diamino-9H-purin-8-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their function. It may also inhibit certain enzymes involved in nucleic acid metabolism, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of (2,6-diamino-9H-purin-8-yl)methanol dihydrochloride.
6-Mercaptopurine: Another purine derivative with therapeutic applications.
Adenine: A naturally occurring purine base found in nucleic acids.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with nucleic acids and enzymes in a distinct manner. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O.2ClH/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3;;/h13H,1H2,(H5,7,8,9,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXOWDPUXMWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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